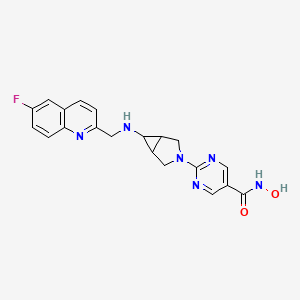

(Rac)-Nanatinostat

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H19FN6O2 |

|---|---|

Molecular Weight |

394.4 g/mol |

IUPAC Name |

2-[6-[(6-fluoroquinolin-2-yl)methylamino]-3-azabicyclo[3.1.0]hexan-3-yl]-N-hydroxypyrimidine-5-carboxamide |

InChI |

InChI=1S/C20H19FN6O2/c21-13-2-4-17-11(5-13)1-3-14(25-17)8-22-18-15-9-27(10-16(15)18)20-23-6-12(7-24-20)19(28)26-29/h1-7,15-16,18,22,29H,8-10H2,(H,26,28) |

InChI Key |

QRGHOAATPOLDPF-UHFFFAOYSA-N |

Canonical SMILES |

C1C2C(C2NCC3=NC4=C(C=C3)C=C(C=C4)F)CN1C5=NC=C(C=N5)C(=O)NO |

Origin of Product |

United States |

Foundational & Exploratory

(Rac)-Nanatinostat: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-Nanatinostat, also known as VRx-3996, is a potent and orally bioavailable small molecule inhibitor of Class I histone deacetylases (HDACs). Its mechanism of action is multifaceted, involving direct epigenetic modulation leading to cell cycle arrest and apoptosis in cancer cells, as well as a unique, targeted approach for the treatment of Epstein-Barr virus (EBV)-associated malignancies. This technical guide provides an in-depth exploration of the core mechanisms of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways and workflows.

Core Mechanism of Action: Class I HDAC Inhibition

This compound is a hydroxamic acid-based compound that selectively inhibits the activity of Class I histone deacetylases, which are crucial regulators of gene expression. By inhibiting these enzymes, Nanatinostat leads to an accumulation of acetylated histones, resulting in a more open chromatin structure and the re-expression of silenced tumor suppressor genes.

Quantitative Inhibition Profile

Nanatinostat exhibits high potency against HDAC1, HDAC2, and HDAC3, with significantly less activity against other HDAC isoforms, highlighting its Class I selectivity.

| Target | IC50 (nM) |

| HDAC1 | 3 |

| HDAC2 | 4 |

| HDAC3 | 7 |

| HDAC5 | 200 |

| HDAC6 | 2100 |

Experimental Protocol: HDAC Inhibition Assay

A common method to determine the inhibitory activity of compounds like Nanatinostat is a fluorometric enzymatic assay.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human HDAC enzymes (HDAC1, 2, 3, 5, and 6) are diluted in an assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2). A fluorogenic HDAC substrate, such as Boc-Lys(Ac)-AMC, is also prepared in the assay buffer.

-

Compound Dilution: this compound is serially diluted to a range of concentrations to determine the IC50 value.

-

Reaction Incubation: The HDAC enzyme, substrate, and varying concentrations of Nanatinostat are incubated together in a 96-well plate at 37°C for a specified period (e.g., 60 minutes).

-

Development: A developer solution containing a protease (e.g., trypsin) and a pan-HDAC inhibitor (to stop the reaction) is added. The protease cleaves the deacetylated substrate, releasing the fluorescent AMC molecule.

-

Fluorescence Measurement: The fluorescence is measured using a microplate reader with excitation and emission wavelengths of approximately 360 nm and 460 nm, respectively.

-

Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

The "Kick & Kill" Strategy in EBV-Positive Malignancies

A primary application of Nanatinostat is in a targeted therapy for EBV-associated cancers, a strategy termed "Kick & Kill".[1] This approach leverages Nanatinostat's ability to reactivate the lytic cycle of the Epstein-Barr virus, which is typically latent in cancer cells.

Signaling Pathway

Experimental Workflow: EBV Lytic Gene Induction

The induction of EBV lytic gene expression by Nanatinostat can be quantified using quantitative real-time PCR (qRT-PCR).

Methodology:

-

Cell Culture and Treatment: EBV-positive cancer cell lines (e.g., SNU-719) are cultured and treated with varying concentrations of this compound or a vehicle control for a specified time course (e.g., 24, 48, 72 hours).

-

RNA Extraction: Total RNA is extracted from the cells using a suitable RNA isolation kit.

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

qRT-PCR: The expression of EBV lytic genes, such as BZLF1 and BGLF4, is quantified using specific primers and probes in a real-time PCR system. A housekeeping gene (e.g., GAPDH) is used for normalization.

-

Data Analysis: The relative gene expression is calculated using the delta-delta Ct method.

Induction of Apoptosis

This compound has been shown to induce apoptosis in various cancer cell lines. This is a key component of its anticancer activity, both as a monotherapy and in combination with other agents.

Signaling Pathway

Experimental Protocol: Western Blot Analysis of Apoptotic Markers

Western blotting is a standard technique to detect changes in the expression of key proteins involved in apoptosis.

Methodology:

-

Cell Culture and Lysate Preparation: Cancer cells are treated with this compound. Following treatment, cells are lysed to extract total protein.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA or similar assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for apoptotic markers such as cleaved Caspase-3, cleaved PARP, Bcl-2, and Bax. A loading control antibody (e.g., β-actin or GAPDH) is also used.

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.

Cell Cycle Arrest

Inhibition of Class I HDACs by this compound can lead to cell cycle arrest, primarily at the G1/S transition. This is mediated by the upregulation of cyclin-dependent kinase inhibitors (CKIs).

Signaling Pathway

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is a standard method to analyze the distribution of cells in different phases of the cell cycle.

Methodology:

-

Cell Culture and Treatment: Cells are treated with this compound for various durations.

-

Cell Fixation: Cells are harvested and fixed in cold 70% ethanol.

-

Staining: The fixed cells are treated with RNase A and stained with a solution containing the fluorescent DNA intercalating agent, propidium iodide (PI).

-

Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.

-

Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on their DNA content.

Immunomodulatory Effects

This compound has also been shown to have immunomodulatory effects, enhancing the susceptibility of cancer cells to immune-mediated killing.

Upregulation of NKG2D Ligands

HDAC inhibitors, including Nanatinostat, can upregulate the expression of Natural Killer Group 2D (NKG2D) ligands on the surface of tumor cells.[1] These ligands are recognized by the NKG2D receptor on Natural Killer (NK) cells and CD8+ T cells, leading to enhanced immune-mediated tumor cell lysis.

Conclusion

This compound is a selective Class I HDAC inhibitor with a well-defined mechanism of action that translates into potent anticancer activity. Its ability to induce apoptosis and cell cycle arrest, coupled with the innovative "Kick & Kill" strategy for EBV-positive cancers and its immunomodulatory effects, makes it a promising therapeutic agent. The detailed understanding of its molecular pathways and the availability of robust experimental protocols are crucial for its continued development and clinical application.

References

(Rac)-Nanatinostat: A Technical Guide to HDAC Inhibitor Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the histone deacetylase (HDAC) inhibitor selectivity of (Rac)-Nanatinostat (also known as VRx-3996 or CHR-3996). Nanatinostat is a potent, orally active, hydroxamic acid-based inhibitor of Class I histone deacetylases.[1][2] It is currently under investigation primarily for its therapeutic potential in Epstein-Barr virus (EBV)-positive malignancies.[3] This document details the inhibitor's selectivity profile, the experimental methodologies used to determine this selectivity, and the key signaling pathways it modulates.

Selectivity Profile of Nanatinostat

Nanatinostat demonstrates high potency and selectivity for Class I HDAC enzymes, specifically HDAC1, HDAC2, and HDAC3.[1][2][4] Its inhibitory activity against Class II HDACs, such as HDAC5 and HDAC6, is significantly lower, showcasing a clear selectivity window.[1][5] This selectivity is crucial as it may lead to a more targeted therapeutic effect and a potentially more favorable safety profile compared to pan-HDAC inhibitors.[5]

Quantitative Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Nanatinostat against various HDAC isoforms, demonstrating its potent and selective inhibition of Class I HDACs.

| HDAC Isoform | Class | IC50 (nM) |

| HDAC1 | I | 3 |

| HDAC2 | I | 4 |

| HDAC3 | I | 7 |

| HDAC5 | IIa | 200 |

| HDAC6 | IIb | 2100 |

Data sourced from MedchemExpress.[1]

Mechanism of Action & Signaling Pathways

Nanatinostat's primary mechanism of action involves the inhibition of HDAC enzymes, leading to an accumulation of acetylated histones and other proteins. This results in chromatin remodeling and the altered transcription of genes involved in key cellular processes such as cell cycle progression and apoptosis.[6]

The "Kick & Kill" Strategy in EBV-Positive Cancers

In the context of EBV-associated cancers, Nanatinostat is a key component of a targeted therapeutic strategy often referred to as "Kick & Kill".[3]

-

The "Kick" : Nanatinostat, as a Class I HDAC inhibitor, reactivates the expression of lytic EBV genes in latently infected tumor cells.[2] Specifically, it induces the expression of viral kinases, such as BGLF4 protein kinase.[2]

-

The "Kill" : The newly expressed viral kinases phosphorylate an antiviral prodrug, such as ganciclovir (the active form of valganciclovir), converting it into its active cytotoxic form.[2] This active form then induces DNA chain termination and apoptosis specifically in the EBV-positive cancer cells.[2]

Immune Modulation via NKG2D Ligand Upregulation

Preclinical studies have suggested that HDAC inhibitors, including Nanatinostat, can also exert anti-tumor effects by modulating the immune system. Inhibition of HDACs can lead to the upregulation of Natural Killer Group 2D (NKG2D) ligands on the surface of cancer cells. These ligands act as "eat-me" signals for Natural Killer (NK) cells, promoting NK cell activation, proliferation, and subsequent killing of the tumor cells.[3]

Experimental Protocols for Determining HDAC Selectivity

The selectivity of HDAC inhibitors like Nanatinostat is determined through a series of biochemical and cellular assays. These assays are designed to measure the enzymatic activity of individual HDAC isoforms in the presence of the inhibitor.

Biochemical Assays (In Vitro)

Biochemical assays utilize purified recombinant human HDAC enzymes and synthetic substrates to directly measure the inhibitory activity of a compound.[7]

General Protocol: Fluorogenic or Luminogenic HDAC Activity Assay

-

Enzyme Preparation : Individual recombinant human HDAC isoforms (e.g., HDAC1, HDAC2, HDAC3, etc.) are purified.

-

Compound Dilution : Nanatinostat is serially diluted to create a range of concentrations for IC50 determination.

-

Reaction Setup : The reaction is typically performed in a 96-well or 384-well plate format. Each well contains:

-

A specific recombinant HDAC enzyme.

-

A corresponding fluorogenic or luminogenic substrate (e.g., acetylated peptide).

-

A specific concentration of Nanatinostat or vehicle control (DMSO).

-

-

Incubation : The plate is incubated at 37°C for a defined period to allow the enzymatic reaction to proceed.

-

Signal Development : A developer reagent is added. This reagent contains a protease that cleaves the deacetylated substrate, releasing a fluorescent or luminescent molecule.[8]

-

Detection : The fluorescence or luminescence is measured using a plate reader. The signal intensity is inversely proportional to the HDAC inhibitory activity of the compound.

-

Data Analysis : The IC50 value is calculated by plotting the percentage of HDAC inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[9]

Cellular Assays (In Cellulo)

Cellular assays measure the effect of an inhibitor on HDAC activity within a living cell, providing insights into cell permeability and target engagement in a more physiologically relevant context.[7][10]

General Protocol: Cellular Histone Acetylation ELISA

-

Cell Culture : A relevant human cancer cell line is cultured in multi-well plates.

-

Compound Treatment : Cells are treated with various concentrations of Nanatinostat or a vehicle control for a specified time.

-

Cell Lysis : Cells are lysed to extract nuclear proteins, including histones.

-

ELISA :

-

The wells of an ELISA plate are coated with an antibody that captures total histone H3.

-

The cell lysates are added to the wells.

-

A detection antibody that specifically recognizes acetylated histone H3 (conjugated to an enzyme like HRP) is added.

-

A substrate is added that reacts with the enzyme to produce a colorimetric or chemiluminescent signal.

-

-

Detection : The signal is measured using a plate reader. An increase in signal corresponds to an increase in histone acetylation, indicating HDAC inhibition.

-

Data Analysis : The effective concentration (EC50) for inducing histone acetylation is determined. This provides a measure of the compound's potency in a cellular environment.[11]

These protocols provide the fundamental framework for assessing the selectivity and potency of HDAC inhibitors like Nanatinostat, guiding their development as targeted cancer therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Targeted therapy with nanatinostat and valganciclovir in recurrent EBV-positive lymphoid malignancies: a phase 1b/2 study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. immunitybio.com [immunitybio.com]

- 4. CHR-3996 |CAS:1256448-47-1 Probechem Biochemicals [probechem.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. A comparative study of target engagement assays for HDAC1 inhibitor profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [promega.kr]

- 9. Inhibitors of Histone Deacetylases: CORRELATION BETWEEN ISOFORM SPECIFICITY AND REACTIVATION OF HIV TYPE 1 (HIV-1) FROM LATENTLY INFECTED CELLS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

(Rac)-Nanatinostat and Epstein-Barr Virus (EBV): A Technical Guide to the "Kick & Kill" Strategy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (Rac)-Nanatinostat, a selective Class I histone deacetylase (HDAC) inhibitor, and its therapeutic application in Epstein-Barr virus (EBV)-associated malignancies. The core of this strategy, termed "Kick & Kill," leverages Nanatinostat's ability to reactivate the lytic cycle of EBV in latently infected cancer cells, thereby rendering them susceptible to antiviral therapy. This document synthesizes preclinical rationale with clinical trial data, details relevant experimental protocols, and visualizes key pathways and workflows.

Introduction to this compound and the "Kick & Kill" Therapeutic Approach

This compound (formerly VRx-3996) is an orally available, potent inhibitor of Class I histone deacetylases (HDACs), specifically targeting HDACs 1, 2, and 3.[1] In the context of Epstein-Barr virus (EBV)-positive cancers, where the virus typically remains in a latent state, Nanatinostat serves as the "Kick" to disrupt this latency.[2] By inhibiting HDACs, Nanatinostat alters the epigenetic landscape of the cancer cells, leading to the expression of normally silenced EBV lytic genes.[2][3]

This lytic induction is pivotal for the "Kill" component of the therapy, which involves the co-administration of a nucleoside analog antiviral drug, typically valganciclovir (the prodrug of ganciclovir).[3] The reactivation of the EBV lytic cycle by Nanatinostat leads to the expression of viral kinases, most notably BGLF4 (a protein kinase) and BXLF1 (a thymidine kinase).[4] These viral kinases phosphorylate ganciclovir into its monophosphate form, which is then further phosphorylated by cellular kinases into the active triphosphate form.[5][6] Ganciclovir triphosphate acts as a DNA chain terminator, inhibiting both viral and cellular DNA synthesis and ultimately inducing apoptosis in the EBV-infected cancer cells.[5][6] This targeted approach offers a promising therapeutic window, as the activation of the cytotoxic agent is dependent on the Nanatinostat-induced lytic state of the EBV-positive cancer cells.

Quantitative Data from Clinical Trials

Clinical investigations of Nanatinostat in combination with valganciclovir have shown promising efficacy in patients with relapsed/refractory EBV-positive lymphomas. The following tables summarize key quantitative data from these trials.

Table 1: Efficacy of Nanatinostat and Valganciclovir in Relapsed/Refractory EBV-Positive Lymphomas (Phase 1b/2a Study - NCT03397706)

| Lymphoma Subtype | Overall Response Rate (ORR) | Complete Response Rate (CRR) | Reference(s) |

| Overall (All Subtypes) | 58% | 33% | [2] |

| B-Cell and T-Cell Malignancies | 58% | 33% | [2] |

| Angioimmunoblastic T-cell lymphoma (AITL) and other T/NK-cell NHLs (n=15) | 60% | 27% | [5][7] |

| Diffuse Large B-Cell Lymphoma (DLBCL) (n=6) | 66% | 33% | [8] |

| Immunodeficiency-Associated Lymphoproliferative Disorders (IA-LPD) | 30% | 20% | [8] |

Table 2: Efficacy Data from the Phase 2 NAVAL-1 Trial (Stage 1) in Relapsed/Refractory EBV-Positive Peripheral T-Cell Lymphoma (PTCL)

| Treatment Arm | Population | Overall Response Rate (ORR) | Complete Response Rate (CR) | Reference(s) |

| Nanatinostat + Valganciclovir | Intent-to-Treat (ITT) (n=10) | 50% | 20% | [9][10] |

| Efficacy-Evaluable (n=7) | 71% | 29% | [9][10] | |

| Nanatinostat Monotherapy | Intent-to-Treat (ITT) (n=10) | 10% | 0% | [9][10] |

| Efficacy-Evaluable (n=8) | 13% | 0% | [10] |

Table 3: Dosing Regimens in Clinical Trials

| Trial Phase | Dosing Regimen | Reference(s) |

| Phase 1b/2 (Recommended Phase 2 Dose) | Nanatinostat: 20 mg orally, once daily for 4 days per week. Valganciclovir: 900 mg orally, once daily. | [5][6] |

| Phase 2 (NAVAL-1) | Nanatinostat: 20 mg orally, once daily for 4 days per week. Valganciclovir: 900 mg orally, once daily, 7 days a week. | [11] |

Experimental Protocols

While specific preclinical data for Nanatinostat is not extensively published, the following protocols describe standard methodologies used to evaluate the "Kick & Kill" strategy for HDAC inhibitors in EBV-positive cancer cell lines.

Cell Culture

EBV-positive lymphoma cell lines (e.g., Burkitt lymphoma lines like P3HR1-ZHT and Jijoye, or immunoblastic lymphoma lines like IBL-1) and EBV-negative control lines would be cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.[12]

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effects of Nanatinostat.

-

Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells per well and incubate for 24 hours.

-

Drug Treatment: Treat cells with a serial dilution of Nanatinostat (and a vehicle control) and incubate for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at 570 nm using a microplate reader. The IC50 value (the concentration of drug that inhibits cell growth by 50%) can then be calculated.

EBV Lytic Cycle Induction Assay (qPCR)

This assay quantifies the induction of EBV lytic gene expression.

-

Treatment: Treat EBV-positive cells with various concentrations of Nanatinostat or a vehicle control for a set time (e.g., 24 or 48 hours).

-

RNA Extraction: Isolate total RNA from the cells using a suitable kit.

-

Reverse Transcription: Synthesize cDNA from the extracted RNA.

-

Quantitative PCR (qPCR): Perform real-time qPCR using primers specific for EBV lytic genes (e.g., BZLF1 and BMRF1) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: Calculate the relative fold change in lytic gene expression in Nanatinostat-treated cells compared to control cells using the ΔΔCt method.

Western Blot Analysis for Lytic Protein Expression

This method detects the presence of key EBV lytic proteins.

-

Cell Lysis: Lyse Nanatinostat-treated and control cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against EBV lytic proteins (e.g., Zta [from BZLF1] and EA-D [from BMRF1]) and a loading control (e.g., actin).

-

Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize the protein bands using a chemiluminescence detection system.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies apoptosis.

-

Cell Treatment: Treat cells with Nanatinostat, ganciclovir, the combination, or vehicle controls for an appropriate time (e.g., 48-72 hours).

-

Cell Harvesting: Collect both adherent and suspension cells and wash with cold PBS.

-

Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence.

Visualizations

Signaling Pathway of the "Kick & Kill" Strategy

Caption: The "Kick & Kill" signaling pathway of Nanatinostat and Valganciclovir in EBV-positive cancer cells.

Experimental Workflow for Preclinical Evaluation

Caption: A generalized workflow for the in vitro evaluation of Nanatinostat in EBV-positive cancer cell lines.

Conclusion

This compound, as part of the "Kick & Kill" strategy with valganciclovir, represents a promising and targeted therapeutic approach for EBV-positive malignancies. By reactivating the viral lytic cycle, Nanatinostat creates a vulnerability that can be exploited by antiviral agents, leading to selective cancer cell death. The clinical data to date demonstrates significant anti-tumor activity in heavily pretreated patient populations with various EBV-associated lymphomas.[7][8][9] Further preclinical studies to fully elucidate the dose-dependent effects and synergistic interactions in a broader range of EBV-positive cancer models will be crucial for optimizing this therapeutic strategy. The detailed experimental protocols provided in this guide offer a framework for such investigations, paving the way for further development and potential expansion of this innovative treatment paradigm.

References

- 1. ashpublications.org [ashpublications.org]

- 2. Nanatinostat plus valganciclovir granted Fast Track designation by the FDA for the treatment of patients with EBV-associated lymphomas [lymphomahub.com]

- 3. clinicaltrials.eu [clinicaltrials.eu]

- 4. ashpublications.org [ashpublications.org]

- 5. Targeted therapy with nanatinostat and valganciclovir in recurrent EBV-positive lymphoid malignancies: a phase 1b/2 study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Targeted therapy with nanatinostat and valganciclovir in recurrent EBV-positive lymphoid malignancies: a phase 1b/2 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Paper: Oral Nanatinostat (Nstat) and Valganciclovir (VGCV) in Patients with Recurrent Epstein-Barr Virus (EBV)-Positive Lymphomas: Initial Phase 2 Results [ash.confex.com]

- 9. onclive.com [onclive.com]

- 10. Viracta Therapeutics to Host R&D Day Highlighting Nana-val [globenewswire.com]

- 11. Single-Cell Profiling of HDAC Inhibitor-Induced EBV Lytic Heterogeneity Defines Abortive and Refractory States in B Lymphoblasts | Sciety [sciety.org]

- 12. Single-Cell Profiling of HDAC Inhibitor-Induced EBV Lytic Heterogeneity Defines Abortive and Refractory States in B Lymphoblasts - PMC [pmc.ncbi.nlm.nih.gov]

(Rac)-Nanatinostat: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-Nanatinostat is a potent, orally bioavailable, class I selective histone deacetylase (HDAC) inhibitor. This document provides an in-depth technical guide on the target identification and validation of this compound. It summarizes key quantitative data, details experimental protocols for target engagement and validation, and visualizes the core signaling pathway and experimental workflows. The primary mechanism of action in Epstein-Barr virus (EBV)-positive malignancies involves the reactivation of the viral lytic cycle, a strategy termed "Kick & Kill." Direct engagement with its primary targets, HDAC1, HDAC2, and HDAC3, leads to histone hyperacetylation and subsequent downstream effects on gene transcription. This guide is intended to provide researchers and drug development professionals with a comprehensive understanding of the preclinical and clinical validation of this compound's targets.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of Nanatinostat against various HDAC isoforms and the clinical efficacy observed in trials involving patients with EBV-positive lymphomas.

| Table 1: In Vitro HDAC Inhibitory Activity of Nanatinostat | |

| HDAC Isoform | IC50 (nM) |

| HDAC1 | 3 |

| HDAC2 | 4 |

| HDAC3 | 7 |

| HDAC5 | 200 |

| HDAC6 | 2100 |

| Table 2: Clinical Efficacy of Nanatinostat in Combination with Valganciclovir in Relapsed/Refractory EBV+ Lymphomas (Phase 1b/2 and NAVAL-1 Trials) | ||

| Trial Phase/Cohort | Overall Response Rate (ORR) | Complete Response Rate (CR) |

| Phase 1b/2 (NCT03397706) | ||

| Overall (evaluable patients, n=43) | 40% | 19%[1] |

| Angioimmunoblastic T-cell lymphoma (n=15) | 60%[2] | 27%[2] |

| NAVAL-1 Phase 2, Stage 1 (NCT05011058) | ||

| Peripheral T-cell Lymphoma (PTCL) (Intent-to-Treat, n=10) | 50% | 20%[3] |

| Peripheral T-cell Lymphoma (PTCL) (Efficacy-Evaluable, n=7) | 71%[3] | 29%[3] |

| NAVAL-1 Phase 2, Combined Stage 1 & 2 (NCT05011058) | ||

| Peripheral T-cell Lymphoma (PTCL) (n=21) | 33% | 19% |

Target Identification and Validation: Experimental Protocols

Direct target engagement and validation are critical for confirming the mechanism of action of a drug. The following are detailed protocols for key experiments used to identify and validate the targets of this compound.

Chemical Proteomics: Biotinylated Nanatinostat Pull-Down Assay

This method identifies the direct binding partners of Nanatinostat within the cellular proteome.

2.1.1. Synthesis of Biotinylated Nanatinostat Probe

A derivative of Nanatinostat is synthesized with a linker and a biotin tag. The hydroxamic acid moiety, crucial for binding to the zinc ion in the HDAC active site, should remain unmodified. A common strategy involves attaching a polyethylene glycol (PEG) linker to a position on the molecule distal to the hydroxamic acid, followed by conjugation to biotin.

2.1.2. Protocol for Pull-Down Assay and Mass Spectrometry

-

Cell Culture and Lysate Preparation:

-

Culture relevant human cancer cell lines (e.g., EBV-positive lymphoma cells like Raji or EBV-negative lines like Jurkat) to approximately 80-90% confluency.

-

Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

-

Affinity Capture:

-

Immobilize the biotinylated Nanatinostat probe and a biotin-only control on streptavidin-coated magnetic beads.

-

Incubate the cell lysate with the beads for 2-4 hours at 4°C with gentle rotation.

-

For competition experiments, pre-incubate the lysate with an excess of free, non-biotinylated Nanatinostat for 1 hour before adding the beads.

-

-

Washing:

-

Wash the beads extensively with lysis buffer (at least 3-5 times) to remove non-specifically bound proteins.

-

-

Elution and Sample Preparation for Mass Spectrometry:

-

Elute the bound proteins from the beads using a denaturing buffer (e.g., 2x SDS-PAGE sample buffer) and heating at 95°C for 5-10 minutes.

-

Perform in-gel or in-solution tryptic digestion of the eluted proteins.

-

Desalt the resulting peptides using C18 spin columns.

-

-

LC-MS/MS Analysis and Data Interpretation:

-

Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify and quantify proteins using proteomics software (e.g., MaxQuant).

-

Proteins significantly enriched on the biotinylated Nanatinostat beads compared to the control beads, and whose binding is reduced in the competition experiment, are considered direct targets.

-

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a biophysical assay that confirms direct target engagement in a cellular environment by measuring the thermal stabilization of a target protein upon ligand binding.

2.2.1. Protocol for CETSA

-

Cell Culture and Treatment:

-

Culture cells of interest (e.g., HEK293T or a relevant cancer cell line) to 80-90% confluency.

-

Harvest and resuspend cells in a suitable buffer (e.g., PBS) at a desired concentration.

-

Treat cells with various concentrations of Nanatinostat or vehicle (DMSO) and incubate at 37°C for 1-2 hours.

-

-

Thermal Challenge:

-

Aliquot the cell suspension into PCR tubes.

-

Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermocycler, followed by a cooling step to 4°C.

-

-

Cell Lysis and Protein Quantification:

-

Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

-

Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

-

Quantify the amount of soluble target protein (HDAC1, HDAC2, HDAC3) in the supernatant using Western blotting or an immunoassay like ELISA.

-

-

Data Analysis:

-

Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of Nanatinostat indicates target stabilization and therefore direct engagement.

-

Alternatively, perform an isothermal dose-response experiment at a fixed temperature (chosen from the melting curve) with varying concentrations of Nanatinostat to determine the cellular EC50 for target engagement.

-

Western Blot Analysis of Histone Acetylation

This assay validates the downstream pharmacological effect of HDAC inhibition by measuring the accumulation of acetylated histones.

2.3.1. Protocol for Western Blotting

-

Cell Treatment and Protein Extraction:

-

Treat cells with Nanatinostat at various concentrations and for different time points.

-

Lyse the cells in RIPA buffer supplemented with protease and HDAC inhibitors.

-

Quantify the protein concentration of the lysates.

-

-

SDS-PAGE and Protein Transfer:

-

Separate 20-30 µg of protein per sample on a 15% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with primary antibodies against acetylated histones (e.g., acetyl-Histone H3, acetyl-Histone H4) and a loading control (e.g., total Histone H3 or β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Signal Detection and Analysis:

Signaling Pathways and Experimental Workflows

The "Kick & Kill" Signaling Pathway in EBV-Positive Cancers

This compound's primary mechanism of action in EBV-positive malignancies is the induction of the viral lytic cycle, making cancer cells susceptible to antiviral therapy.[6][7]

Caption: The "Kick & Kill" mechanism of Nanatinostat in EBV+ cancers.

Experimental Workflow for Target Identification and Validation

The following diagram illustrates the logical flow of experiments to identify and validate the molecular targets of this compound.

Caption: Workflow for Nanatinostat target identification and validation.

Off-Target Identification

While Nanatinostat is selective for class I HDACs, comprehensive off-target profiling is crucial for understanding its full pharmacological profile and potential side effects.

Kinase Profiling

A broad panel of kinases should be screened using in vitro kinase activity assays to assess for any off-target inhibition. This is particularly important as many small molecule inhibitors can have unintended effects on kinases.

Proteome-Wide Profiling

The chemical proteomics pull-down assay described in section 2.1 can also be used to identify potential off-targets. Proteins that are consistently and specifically pulled down by biotinylated Nanatinostat, other than the intended HDAC targets, should be further investigated.

Conclusion

This compound is a potent and selective class I HDAC inhibitor with a well-defined mechanism of action in EBV-positive malignancies. The "Kick & Kill" strategy, which involves the reactivation of the EBV lytic cycle and subsequent sensitization to antiviral drugs, is supported by both preclinical and clinical data. The direct engagement of Nanatinostat with its primary targets, HDAC1, HDAC2, and HDAC3, has been validated through a combination of biochemical and cellular assays. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation of Nanatinostat and other novel HDAC inhibitors. Further studies into potential off-target effects and mechanisms of action in non-EBV-related cancers will continue to refine our understanding of this promising therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Inhibition of Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Targeted therapy with nanatinostat and valganciclovir in recurrent EBV-positive lymphoid malignancies: a phase 1b/2 study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Paper: Oral Nanatinostat (Nstat) and Valganciclovir (VGCV) in Patients with Recurrent Epstein-Barr Virus (EBV)-Positive Lymphomas: Initial Phase 2 Results [ash.confex.com]

(Rac)-Nanatinostat: A Preclinical Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Nanatinostat, also known as CHR-3996 and VRx-3996, is a potent and orally active small molecule inhibitor of Class I histone deacetylases (HDACs).[1][2] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone and non-histone proteins.[3][4] Dysregulation of HDAC activity is a hallmark of many cancers, leading to aberrant gene expression that promotes tumor growth and survival.[3] Nanatinostat selectively targets HDAC1, HDAC2, and HDAC3 at low nanomolar concentrations.[1] This targeted inhibition leads to the accumulation of acetylated histones, resulting in a more open chromatin structure and the re-expression of silenced tumor suppressor genes.

A significant focus of preclinical and clinical research on Nanatinostat has been its application in Epstein-Barr virus (EBV)-associated malignancies.[5][6][7] In this context, Nanatinostat employs a "Kick and Kill" strategy.[6] The "kick" is initiated by Nanatinostat's inhibition of Class I HDACs, which leads to the reactivation of silenced lytic genes within the latent EBV genome in cancer cells.[7][8][9][10] This, in turn, makes the tumor cells susceptible to the "kill" by antiviral agents like valganciclovir.[5][7] Preclinical studies have demonstrated that this combination can induce tumor cell apoptosis.[8][9]

This technical guide provides a comprehensive overview of the preclinical research findings for this compound, including its inhibitory activity, effects on cancer cells, and its mechanism of action.

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies of Nanatinostat.

Table 1: In Vitro HDAC Inhibitory Activity [1]

| Target | IC50 (nM) |

| HDAC1 | 3 |

| HDAC2 | 4 |

| HDAC3 | 7 |

| HDAC5 | 200 |

| HDAC6 | 2100 |

Table 2: In Vitro Anti-proliferative Activity in Myeloma Cell Lines [1]

| Cell Line | LC50 (nM) |

| Myeloma Cell Line 1 | 30.3 |

| Myeloma Cell Line 2 | 97.6 |

Key Preclinical Findings

In Vitro Studies

Preclinical in vitro studies have demonstrated the potent anti-cancer effects of Nanatinostat. In myeloma cell lines, Nanatinostat inhibited cell proliferation with LC50 values in the nanomolar range.[1] Furthermore, it was shown to induce apoptosis in these cells.[1]

A key area of investigation has been its effect on Epstein-Barr virus (EBV)-positive cancer cells. Nanatinostat has been shown to reactivate silenced transgenes in tumor cells, rendering them susceptible to natural killer (NK) cell-mediated killing.[6] This is believed to be mediated, in part, by the upregulation of NKG2D ligands on the surface of cancer cells.[6]

In Vivo Studies

Mechanism of Action

This compound's primary mechanism of action is the selective inhibition of Class I histone deacetylases (HDACs), specifically HDAC1, HDAC2, and HDAC3.[1] This inhibition leads to an increase in the acetylation of histone proteins, which in turn alters chromatin structure and reactivates the transcription of silenced genes, including tumor suppressor genes.

In the context of EBV-associated cancers, Nanatinostat's mechanism is more nuanced, following a "Kick and Kill" approach:

-

The "Kick" (Lytic Induction): Nanatinostat's inhibition of Class I HDACs in latently infected EBV-positive tumor cells leads to the reactivation of viral lytic gene expression.[7][8][9] This process effectively "unmasks" the cancerous cells by making them express viral proteins.

-

The "Kill" (Sensitization to Antivirals): The expression of viral kinases, a consequence of lytic cycle reactivation, makes the tumor cells susceptible to antiviral drugs like ganciclovir (the active metabolite of valganciclovir).[5][8][9] These antiviral agents are pro-drugs that require phosphorylation by viral kinases to become active cytotoxic agents that disrupt DNA synthesis and induce apoptosis.

Signaling and Experimental Workflow Diagrams

Signaling Pathway of Nanatinostat in EBV-Positive Cancer Cells

Caption: Mechanism of Action of Nanatinostat in EBV-Positive Cancer Cells.

Experimental Workflow for Preclinical Evaluation

Caption: General Workflow for Preclinical Evaluation of Nanatinostat.

Experimental Protocols

While detailed, step-by-step experimental protocols are proprietary and not fully disclosed in publicly available literature, the following outlines the general methodologies employed in the preclinical assessment of this compound.

HDAC Inhibition Assay

-

Principle: To determine the concentration of Nanatinostat required to inhibit 50% of the activity of specific HDAC isoforms (IC50).

-

General Procedure:

-

Recombinant human HDAC enzymes (HDAC1, 2, 3, 5, 6) are used.

-

A fluorescently labeled acetylated peptide substrate is incubated with each HDAC enzyme in the presence of varying concentrations of Nanatinostat.

-

A developer solution is added to stop the deacetylation reaction and generate a fluorescent signal that is proportional to the amount of deacetylated substrate.

-

Fluorescence is measured using a plate reader.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the Nanatinostat concentration.

-

Cell Proliferation Assay

-

Principle: To determine the concentration of Nanatinostat that inhibits the growth of cancer cell lines by 50% (LC50).

-

General Procedure:

-

Cancer cell lines (e.g., myeloma cell lines) are seeded in 96-well plates.

-

Cells are treated with a range of concentrations of Nanatinostat for a specified period (e.g., 48 hours).

-

A reagent such as MTT or CellTiter-Glo® is added to the wells. These reagents measure metabolic activity, which is proportional to the number of viable cells.

-

The absorbance or luminescence is measured using a plate reader.

-

LC50 values are determined by plotting cell viability against the drug concentration.

-

In Vivo Xenograft Studies

-

Principle: To evaluate the anti-tumor efficacy of Nanatinostat in a living organism.

-

General Procedure:

-

Human cancer cells are implanted subcutaneously into immunocompromised mice.

-

Once tumors reach a palpable size, the mice are randomized into control and treatment groups.

-

The treatment group receives Nanatinostat, typically administered orally, at one or more dose levels and schedules. The control group receives a vehicle control.

-

Tumor volume and body weight are measured regularly throughout the study.

-

At the end of the study, tumors may be excised for further analysis (e.g., pharmacodynamic biomarker analysis).

-

Efficacy is typically reported as the percentage of tumor growth inhibition.

-

Conclusion

The preclinical data for this compound demonstrate its potential as a targeted anti-cancer agent, particularly for EBV-associated malignancies. Its selective inhibition of Class I HDACs provides a clear mechanism of action, and the "Kick and Kill" strategy in combination with antiviral agents offers a novel therapeutic approach. Further preclinical and clinical investigation is warranted to fully elucidate its therapeutic potential and to identify patient populations most likely to benefit from this innovative treatment.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Exploring the role of histone deacetylase and histone deacetylase inhibitors in the context of multiple myeloma: mechanisms, therapeutic implications, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. From molecular promise to preclinical results: HDAC inhibitors in the race for healthy aging drugs | EMBO Molecular Medicine [link.springer.com]

- 5. clinicaltrials.eu [clinicaltrials.eu]

- 6. immunitybio.com [immunitybio.com]

- 7. Nanatinostat plus valganciclovir granted Fast Track designation by the FDA for the treatment of patients with EBV-associated lymphomas [lymphomahub.com]

- 8. Targeted therapy with nanatinostat and valganciclovir in recurrent EBV-positive lymphoid malignancies: a phase 1b/2 study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ascopubs.org [ascopubs.org]

- 10. Targeted therapy with nanatinostat and valganciclovir in recurrent EBV-positive lymphoid malignancies: a phase 1b/2 study - PubMed [pubmed.ncbi.nlm.nih.gov]

(Rac)-Nanatinostat (CAS 914937-68-1): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-Nanatinostat, also known as (Rac)-CHR-3996, is a potent, orally bioavailable, second-generation hydroxamic acid-based inhibitor of histone deacetylases (HDACs). It exhibits selectivity for Class I HDACs, which are frequently dysregulated in various malignancies. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, mechanism of action, and preclinical data. Detailed experimental protocols and data are presented to support further research and development of this compound as a potential anti-cancer therapeutic.

Chemical and Physical Properties

This compound is a synthetic small molecule with the following properties:

| Property | Value |

| CAS Number | 914937-68-1 |

| Molecular Formula | C₂₀H₁₉FN₆O₂ |

| Molecular Weight | 394.41 g/mol |

| IUPAC Name | 2-((1RS,5SR,6rs)-6-(((6-fluoroquinolin-2-yl)methyl)amino)-3-azabicyclo[3.1.0]hexan-3-yl)-N-hydroxypyrimidine-5-carboxamide |

| Synonyms | (Rac)-CHR-3996 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

Synthesis

The synthesis of this compound has been described in the scientific literature. A general synthetic scheme is outlined below. For a detailed, step-by-step protocol, please refer to the publication by Moffat et al. (2010) in the Journal of Medicinal Chemistry.[1][2]

Caption: Simplified workflow for the synthesis of this compound.

Mechanism of Action

This compound exerts its anti-cancer effects primarily through the inhibition of Class I histone deacetylases (HDACs). HDACs are a class of enzymes that remove acetyl groups from the lysine residues of histones and other proteins. This deacetylation leads to a more condensed chromatin structure, repressing the transcription of various genes, including tumor suppressor genes.

By inhibiting HDACs, this compound promotes the accumulation of acetylated histones, leading to a more open chromatin structure. This, in turn, allows for the transcription of previously silenced tumor suppressor genes, such as p21 and BAX, which can induce cell cycle arrest and apoptosis.[3]

Caption: General mechanism of HDAC inhibition by this compound.

A particularly noteworthy mechanism of action has been elucidated in the context of Epstein-Barr virus (EBV)-positive lymphomas. This "Kick and Kill" strategy involves two key steps:

-

The "Kick": Nanatinostat induces the expression of lytic EBV genes, including the viral protein kinase BGLF4, in latently infected tumor cells.[4][5]

-

The "Kill": The newly expressed viral kinase phosphorylates the antiviral prodrug ganciclovir (administered as its oral prodrug, valganciclovir), converting it into its active cytotoxic form. This activated drug is then incorporated into the DNA of the cancer cells, leading to cell death.[4][5][6]

Caption: The "Kick and Kill" mechanism of Nanatinostat in EBV-positive cancers.

Preclinical Data

In Vitro Activity

This compound has demonstrated potent inhibitory activity against Class I HDAC enzymes and robust anti-proliferative effects in various cancer cell lines.

Table 1: HDAC Enzyme Inhibition

| HDAC Isoform | IC₅₀ (nM) |

| HDAC1 | 3 |

| HDAC2 | 4 |

| HDAC3 | 7 |

| HDAC5 | 200 |

| HDAC6 | 2100 |

Table 2: Anti-proliferative Activity in Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (nM) |

| HeLa | Cervical Cancer | <330 |

| U937 | Histiocytic Lymphoma | <330 |

| HUT | T-cell Lymphoma | <330 |

| H929 | Multiple Myeloma | 30.3 - 97.6 |

| RPMI-8226 | Multiple Myeloma | 30.3 - 97.6 |

In Vivo Activity

Preclinical studies in xenograft models have shown that oral administration of Nanatinostat can effectively inhibit tumor growth at well-tolerated doses. For instance, in a LoVo human colon cancer xenograft model, Nanatinostat demonstrated dose-related anti-tumor activity.[2]

Clinical Data

A Phase I clinical trial of CHR-3996 (Nanatinostat) in patients with refractory solid tumors established a recommended Phase II dose (RP2D) of 40 mg/day. The dose-limiting toxicities included thrombocytopenia, fatigue, and elevated plasma creatinine at higher doses. At the RP2D, Nanatinostat was well-tolerated and showed evidence of target engagement, as measured by increased histone H3 acetylation in peripheral blood mononuclear cells.

More recent clinical trials have focused on the combination of Nanatinostat with valganciclovir in patients with relapsed/refractory EBV-positive lymphomas. These studies have shown promising clinical activity, with objective response rates observed across various lymphoma subtypes.[5]

Experimental Protocols

Cell Viability Assay (WST-1)

This protocol is a general guideline for assessing the effect of this compound on cancer cell proliferation.

Caption: General workflow for a WST-1 cell viability assay.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

96-well flat-bottom microplates

-

WST-1 reagent

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.

-

Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO₂.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (DMSO) to the respective wells.

-

Incubate the plate for the desired time period (e.g., 48 or 72 hours).

-

Add 10 µL of WST-1 reagent to each well.

-

Incubate for 1-4 hours at 37°C, or until a color change is apparent.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of cell viability against the log of the compound concentration.

Histone Acetylation ELISA

This protocol provides a general method for quantifying changes in histone acetylation following treatment with this compound.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound

-

Cell lysis buffer

-

Histone extraction kit (optional)

-

Histone acetylation ELISA kit (e.g., for acetylated Histone H3)

-

Microplate reader

Procedure:

-

Culture cells to 70-80% confluency in appropriate culture vessels.

-

Treat cells with this compound at the desired concentration and for the desired time. Include a vehicle-treated control.

-

Harvest the cells and prepare either whole-cell lysates or nuclear extracts according to the ELISA kit manufacturer's instructions.

-

Determine the protein concentration of the lysates.

-

Perform the ELISA according to the manufacturer's protocol. This typically involves:

-

Coating the plate with a capture antibody.

-

Adding the cell lysates.

-

Incubating with a detection antibody specific for the acetylated histone.

-

Adding a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Adding a substrate to produce a colorimetric signal.

-

-

Measure the absorbance at the appropriate wavelength.

-

Quantify the relative levels of acetylated histones between treated and control samples.

Conclusion

This compound is a potent and selective Class I HDAC inhibitor with promising anti-cancer activity, both as a single agent and in combination therapies. Its unique "Kick and Kill" mechanism in EBV-positive malignancies represents a novel and targeted therapeutic strategy. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound.

References

- 1. Discovery of 2-(6-{[(6-fluoroquinolin-2-yl)methyl]amino}bicyclo[3.1.0]hex-3-yl)-N-hydroxypyrimidine-5-carboxamide (CHR-3996), a class I selective orally active histone deacetylase inhibitor [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. ashpublications.org [ashpublications.org]

- 5. Targeted therapy with nanatinostat and valganciclovir in recurrent EBV-positive lymphoid malignancies: a phase 1b/2 study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

Methodological & Application

Application Notes and Protocols for (Rac)-Nanatinostat In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

(Rac)-Nanatinostat is a potent, orally available, selective inhibitor of Class I histone deacetylases (HDACs).[1][2] This document provides detailed protocols for in vitro assays to characterize the activity of this compound, including its HDAC inhibitory potential, effects on cell viability, and its impact on histone acetylation.

Mechanism of Action

This compound exerts its anticancer effects through the inhibition of Class I HDAC enzymes (HDAC1, HDAC2, and HDAC3). HDACs are crucial for the deacetylation of lysine residues on histones and other proteins, leading to a more compact chromatin structure and transcriptional repression. By inhibiting these enzymes, Nanatinostat promotes histone hyperacetylation, resulting in a more relaxed chromatin state and the reactivation of silenced tumor suppressor genes.[3] This can induce cell cycle arrest, apoptosis, and inhibit tumor growth.[1][4]

In the context of Epstein-Barr virus (EBV)-positive malignancies, Nanatinostat has a dual mechanism. It induces the expression of the lytic EBV protein kinase, BGLF4, which can then phosphorylate and activate antiviral prodrugs like ganciclovir, leading to tumor cell apoptosis.[1] Furthermore, HDAC inhibition by Nanatinostat can upregulate the expression of Natural Killer Group 2D (NKG2D) ligands on cancer cells, marking them for destruction by NK cells.[3]

Caption: Mechanism of action of this compound.

Data Presentation

Table 1: In Vitro HDAC Inhibitory Activity of this compound

| HDAC Isoform | IC50 (nM) | Assay Type | Reference |

| Total HDAC | < 330 | Biochemical | [5] |

| HDAC1 | Data not available | Biochemical | - |

| HDAC2 | Data not available | Biochemical | - |

| HDAC3 | Data not available | Biochemical | - |

| Note: Specific IC50 values for individual Class I HDAC isoforms should be determined experimentally. |

Table 2: In Vitro Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | IC50 (µM) | Assay Type | Incubation Time (h) |

| HeLa | Cervical Cancer | Data not available | Cell Viability | 72 |

| U937 | Histiocytic Lymphoma | Data not available | Cell Viability | 72 |

| HUT | T-Cell Lymphoma | Data not available | Cell Viability | 72 |

| Note: IC50 values for cell viability should be determined experimentally for the cell lines of interest. |

Experimental Protocols

HDAC Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available HDAC activity assay kits and is suitable for determining the IC50 of Nanatinostat against specific HDAC isoforms.

Materials:

-

Recombinant human HDAC enzyme (HDAC1, 2, or 3)

-

HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Developer solution (containing Trichostatin A and a protease)

-

This compound

-

96-well black, flat-bottom plates

Protocol:

-

Prepare a serial dilution of this compound in HDAC Assay Buffer.

-

In a 96-well plate, add the HDAC enzyme and the Nanatinostat dilutions.

-

Initiate the reaction by adding the fluorogenic HDAC substrate.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Stop the reaction by adding the developer solution.

-

Incubate at room temperature for 15-30 minutes to allow for signal development.

-

Measure the fluorescence using a microplate reader (Excitation: 350-380 nm, Emission: 440-460 nm).

-

Calculate the percent inhibition for each Nanatinostat concentration and determine the IC50 value using a suitable software.

Caption: HDAC Inhibition Assay Workflow.

Cell Viability Assay (MTT/MTS Assay)

This protocol is a standard method to assess the effect of Nanatinostat on the viability of cancer cell lines.

Materials:

-

Cancer cell lines of interest (e.g., HeLa, U937, HUT)

-

Complete cell culture medium

-

This compound

-

MTT or MTS reagent

-

Solubilization solution (for MTT assay)

-

96-well clear, flat-bottom plates

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of Nanatinostat. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for the desired duration (e.g., 48, 72, or 96 hours) at 37°C in a humidified CO2 incubator.

-

Add MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

If using MTT, add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: Cell Viability Assay Workflow.

Western Blot Analysis of Histone Acetylation

This protocol is used to qualitatively and semi-quantitatively assess the increase in histone acetylation in cells treated with Nanatinostat.[6]

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and membrane (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Protocol:

-

Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Lyse the cells and collect the protein lysate.

-

Determine the protein concentration of each sample.

-

Denature the protein samples and load equal amounts onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and detect the signal using an ECL substrate and an imaging system.

-

Analyze the band intensities to determine the relative increase in histone acetylation.

Caption: Western Blot Workflow.

References

- 1. Targeted therapy with nanatinostat and valganciclovir in recurrent EBV-positive lymphoid malignancies: a phase 1b/2 study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nanatinostat plus valganciclovir granted Fast Track designation by the FDA for the treatment of patients with EBV-associated lymphomas [lymphomahub.com]

- 3. immunitybio.com [immunitybio.com]

- 4. The HDACi Panobinostat Shows Growth Inhibition Both In Vitro and in a Bioluminescent Orthotopic Surgical Xenograft Model of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound|CAS 914937-68-1|DC Chemicals [dcchemicals.com]

- 6. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for (Rac)-Nanatinostat Animal Model Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical evaluation of (Rac)-Nanatinostat, also known as Nanatinostat or VRx-3996, in animal models of Epstein-Barr virus (EBV)-positive cancers. The core therapeutic strategy, termed "Kick & Kill," leverages Nanatinostat's activity as a selective class I histone deacetylase (HDAC) inhibitor to induce the lytic replication of latent EBV within tumor cells. This activation renders the cancer cells susceptible to the antiviral effects of valganciclovir.

Mechanism of Action: The "Kick & Kill" Strategy

This compound is a potent, orally available, selective inhibitor of class I histone deacetylases (HDACs). In EBV-associated malignancies, the virus typically remains in a latent state, with most of its genes silenced. Nanatinostat "kicks" the virus out of latency by inhibiting HDACs, leading to the expression of viral genes, including the EBV protein kinase BGLF4.[1][2] This viral kinase then phosphorylates the antiviral prodrug ganciclovir (delivered as its oral prodrug, valganciclovir), activating it. The activated ganciclovir is incorporated into the DNA of the cancer cells, leading to chain termination and apoptosis, thus "killing" the tumor cells.[1][3] This targeted approach is designed to specifically eliminate EBV-positive cancer cells while minimizing damage to healthy, EBV-negative cells.[4]

Preclinical Animal Models

Preclinical studies have demonstrated the in vivo efficacy of Nanatinostat in combination with valganciclovir in murine xenograft models of EBV-positive cancers, including nasopharyngeal and gastric carcinoma.[3] While specific quantitative data from these studies, such as tumor growth inhibition percentages and detailed pharmacokinetic/pharmacodynamic (PK/PD) correlations in animal models, are not extensively available in the public domain, the consistent progression of Nanatinostat into clinical trials underscores the positive outcomes of this preclinical research.

Signaling Pathway and Therapeutic Logic

The following diagram illustrates the proposed "Kick & Kill" mechanism of action of Nanatinostat in combination with valganciclovir in an EBV-positive tumor cell.

References

Application Notes and Protocols for (Rac)-Nanatinostat in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

(Rac)-Nanatinostat , also known as Nanatinostat, CHR-3996, or VRx-3996, is a potent and selective inhibitor of Class I histone deacetylases (HDACs). It has shown significant promise in preclinical and clinical studies, particularly in the context of Epstein-Barr virus (EBV)-associated malignancies. This document provides detailed application notes, protocols for key experiments, and visualizations of the relevant signaling pathways.

Introduction

This compound is an orally bioavailable hydroxamic acid-based HDAC inhibitor with high selectivity for HDACs 1, 2, and 3.[1] Inhibition of these enzymes leads to an increase in histone acetylation, resulting in a more open chromatin structure and altered gene expression. This can induce various cellular responses, including cell cycle arrest, apoptosis, and differentiation in cancer cells. A unique application of Nanatinostat is in combination therapy for EBV-positive cancers. By inducing the expression of a viral protein kinase, Nanatinostat sensitizes cancer cells to antiviral drugs like valganciclovir, leading to targeted tumor cell death.[2][3]

Data Presentation

The following tables summarize the in vitro efficacy of this compound against various HDAC enzymes and cancer cell lines.

Table 1: Inhibitory Activity of this compound against HDAC Isoforms

| Target | IC50 (nM) |

| HDAC1 | 3 |

| HDAC2 | 4 |

| HDAC3 | 7 |

| HDAC5 | 200 |

| HDAC6 | 2100 |

Data sourced from MedchemExpress.[1]

Table 2: In Vitro Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Value | Incubation Time |

| Myeloma Cell Lines (various) | Multiple Myeloma | LC50 | 30.3 - 97.6 nM | 48 hours |

| H929 | Multiple Myeloma | Apoptosis Assay | Effective at 100-250 nM | 8-48 hours |

| RPMI-8226 | Multiple Myeloma | Apoptosis Assay | Effective at 100-250 nM | 8-48 hours |

| HCT116 | Colon Cancer | GI50 | 72 nM | Not Specified |

Data sourced from MedchemExpress and Probechem Biochemicals.[1]

Signaling Pathways and Experimental Workflow

Signaling Pathway of this compound in EBV-Negative Cancer Cells

In cancer cells not associated with EBV, this compound primarily functions through the inhibition of Class I HDACs. This leads to histone hyperacetylation, chromatin relaxation, and subsequent changes in gene expression that can induce apoptosis and cell cycle arrest.

"Kick and Kill" Signaling Pathway in EBV-Positive Cancer Cells

In EBV-positive cancers, Nanatinostat employs a "Kick and Kill" mechanism. It "kicks" the latent virus into a lytic phase by inducing the expression of the EBV protein kinase (PK). This viral enzyme then "kills" the cancer cell by activating the antiviral prodrug ganciclovir (administered as valganciclovir).

References

Application Notes and Protocols for (Rac)-Nanatinostat Combination Therapy with Valganciclovir

For Researchers, Scientists, and Drug Development Professionals

Introduction

The combination of (Rac)-Nanatinostat (hereafter referred to as Nanatinostat) and valganciclovir represents a targeted therapeutic strategy primarily for Epstein-Barr virus-positive (EBV+) malignancies, particularly lymphomas. This approach, often termed the "kick and kill" strategy, leverages Nanatinostat's mechanism as a histone deacetylase (HDAC) inhibitor to reactivate the lytic cycle of EBV within tumor cells. The subsequent expression of viral kinases, such as BGLF4, then phosphorylates the antiviral prodrug valganciclovir into its active cytotoxic form, ganciclovir triphosphate.[1][2][3][4][5][6][7][8] This targeted activation leads to the inhibition of DNA synthesis and apoptosis in the EBV-infected cancer cells, while sparing healthy, uninfected cells.[2][3][4][7]

These application notes provide a summary of the clinical efficacy and safety of this combination therapy, alongside detailed protocols for preclinical evaluation of this and similar therapeutic strategies.

Data Presentation

Clinical Efficacy of Nanatinostat and Valganciclovir Combination Therapy

The clinical efficacy of Nanatinostat in combination with valganciclovir has been evaluated in patients with relapsed/refractory EBV+ lymphomas. The following tables summarize the key findings from these clinical trials.

Table 1: Overall Response Rates in EBV+ Lymphomas

| Clinical Trial | Lymphoma Subtype | Number of Patients (n) | Overall Response Rate (ORR) | Complete Response Rate (CRR) |

| NAVAL-1 (Phase 2)[9][10] | Peripheral T-cell Lymphoma (PTCL) | 10 (ITT) | 50% | 20% |

| NAVAL-1 (Phase 2)[9][10] | Peripheral T-cell Lymphoma (PTCL) | 7 (Efficacy-Evaluable) | 71% | 29% |

| NCT03397706 (Phase 1b/2)[3][7] | All EBV+ Lymphomas | 43 (Evaluable) | 40% | 19% |

| NCT03397706 (Phase 1b/2)[3][7] | Angioimmunoblastic T-cell Lymphoma (AITL) | 15 | 60% | 27% |

ITT: Intent-to-Treat

Table 2: Safety Profile of Nanatinostat and Valganciclovir Combination Therapy (Most Common Adverse Events)

| Adverse Event | Any Grade | Grade 3/4 |

| Nausea[3][7] | 38% | Not Reported |

| Neutropenia[3][7] | Not Reported | 29% |

| Thrombocytopenia[3][7] | Not Reported | 20% |

| Anemia[3][7] | Not Reported | 20% |

| Fatigue[9][10] | Common | Mild to Moderate |

| Decreased Appetite[9][10] | Common | Mild to Moderate |

| Diarrhea[9][10] | Common | Mild to Moderate |

Signaling Pathways and Experimental Workflows

Mechanism of Action: The "Kick and Kill" Strategy

The combination of Nanatinostat and valganciclovir employs a synergistic mechanism to target EBV+ cancer cells. The following diagram illustrates this "kick and kill" pathway.

Caption: "Kick and Kill" mechanism of Nanatinostat and valganciclovir.

Experimental Workflow for Preclinical Evaluation

The following diagram outlines a typical workflow for the preclinical assessment of Nanatinostat and valganciclovir combination therapy.

Caption: Preclinical evaluation workflow for Nanatinostat and valganciclovir.

Experimental Protocols

Cell Culture of EBV+ Lymphoma Cell Lines

-

Cell Lines: P3HR1 (Burkitt lymphoma), Daudi (Burkitt lymphoma), JY (lymphoblastoid cell line).

-

Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.

-

Subculturing: Maintain cell density between 2 x 10⁵ and 1 x 10⁶ cells/mL. Split cultures every 2-3 days.

In Vitro Cell Viability Assay (MTS Assay)

-

Objective: To determine the cytotoxic effect of Nanatinostat and valganciclovir, alone and in combination.

-

Procedure:

-

Seed 1 x 10⁴ cells per well in a 96-well plate in a final volume of 100 µL.

-

Allow cells to recover for 4 hours.

-

Treat cells with serial dilutions of Nanatinostat, valganciclovir, or the combination. Include vehicle-treated (e.g., DMSO) and untreated controls.

-

Incubate for 72 hours at 37°C and 5% CO₂.

-

Add 20 µL of MTS reagent to each well.[4]

-

Incubate for 1-4 hours at 37°C.[4]

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control.

-

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

-

Objective: To quantify the induction of apoptosis by the combination therapy.

-

Procedure:

-

Seed 2 x 10⁵ cells per well in a 6-well plate and treat with the desired concentrations of Nanatinostat and/or valganciclovir for 48 hours.

-

Harvest cells (including supernatant to collect detached apoptotic cells) and wash twice with cold PBS.

-

Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[11]

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry within one hour.[11][12]

-

Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live (Annexin V-/PI-) cells.

-

EBV Lytic Gene Expression Analysis (RT-qPCR)

-

Objective: To measure the induction of EBV lytic gene expression by Nanatinostat.

-

Procedure:

-

Treat EBV+ lymphoma cells with Nanatinostat for 48 hours.

-

Isolate total RNA from the cells using a suitable RNA extraction kit.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Perform real-time quantitative PCR (RT-qPCR) using SYBR Green or TaqMan probes for target EBV lytic genes (e.g., BZLF1, BGLF4) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.[13]

-

The reaction mixture typically includes cDNA template, forward and reverse primers for the target gene, and qPCR master mix.[14][15]

-

Run the qPCR reaction on a real-time PCR instrument.

-

Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to untreated controls.

-

In Vivo Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of the combination therapy in an animal model.

-

Animal Model: Immunocompromised mice (e.g., NSG or SCID mice) are commonly used for engrafting human lymphoma cells.[2][16][17]

-

Procedure:

-

Inject EBV+ lymphoma cells (e.g., 5-10 x 10⁶ cells) subcutaneously into the flank of the mice.

-

Monitor tumor growth regularly by measuring tumor volume with calipers.

-

When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, Nanatinostat alone, valganciclovir alone, combination therapy).

-

Administer Nanatinostat and valganciclovir orally at the clinically relevant doses and schedules.

-

Continue treatment and monitor tumor volume and body weight for the duration of the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

-

Disclaimer: These protocols are intended as a general guide. Researchers should optimize the specific conditions for their experimental setup. All animal studies must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

References

- 1. Targeted therapy with nanatinostat and valganciclovir in recurrent EBV-positive lymphoid malignancies: a phase 1b/2 study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Endemic Burkitt lymphoma avatar mouse models for exploring inter-patient tumor variation and testing targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Viral-Targeted Strategies Against EBV-Associated Lymphoproliferative Diseases [frontiersin.org]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. A PHASE 1B/2 STUDY EVALUATING THE SAFETY AND EFFICACY OF NANATINOSTAT PLUS VALGANCICLOVIR FOR TREATMENT OF RELAPSED/REFRACTORY EPSTEIN-BARR VIRUS-POSITIVE NODAL PERIPHERAL T-CELL LYMPHOMA | Hematology, Transfusion and Cell Therapy [htct.com.br]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. Targeted therapy with nanatinostat and valganciclovir in recurrent EBV-positive lymphoid malignancies: a phase 1b/2 study. [escholarship.org]

- 8. An Open-Label Phase 2 Trial of Nanatinostat Plus Valganciclovir in Patients With EBV+ Relapsed/Refractory Lymphomas [ctv.veeva.com]

- 9. Advances in Virus-Directed Therapeutics against Epstein-Barr Virus-Associated Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. onclive.com [onclive.com]

- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijbs.com [ijbs.com]

- 13. Identification and Characterization of the Physiological Gene Targets of the Essential Lytic Replicative Epstein-Barr Virus SM Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]